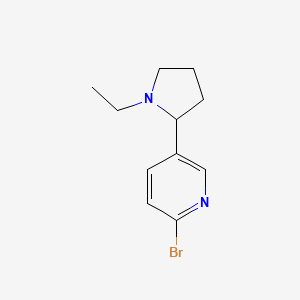

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15853550

Molecular Formula: C11H15BrN2

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2 |

|---|---|

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |

| Standard InChI Key | HSUPJNKMWANKMC-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCCC1C2=CN=C(C=C2)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine (C₁₁H₁₄BrN₂) features a pyridine core substituted with bromine at position 2 and a 1-ethylpyrrolidine moiety at position 5. The pyrrolidine ring introduces stereochemical complexity due to its non-planar conformation, while the ethyl group enhances lipophilicity compared to unsubstituted pyrrolidine analogs.

Key structural attributes:

-

Molecular weight: 265.15 g/mol (calculated from C₁₁H₁₄BrN₂).

-

Bromine electronegativity: Polarizes the pyridine ring, increasing susceptibility to nucleophilic substitution at the 2-position .

-

Pyrrolidine ring: Adopts an envelope conformation, enabling three-dimensional interactions with biological targets.

Synthetic Methodologies

Grignard-Based Alkylation

A patent describing the synthesis of 2-bromo-5-aldehyde pyridine (CN112479991A) provides a foundational framework for adapting routes to the target compound. The disclosed method involves:

-

Substrate preparation: Starting with 2,5-dibromopyridine, which undergoes selective Grignard reagent coupling.

-

Functionalization: Introducing the pyrrolidine-ethyl group via nucleophilic substitution or cross-coupling reactions.

Example synthetic pathway:

Alternative Routes

-

Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-bromo-5-aminopyridine with ethyl-substituted pyrrolidine precursors .

-

Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated in analogous pyridine-pyrrolidine systems .

Physicochemical Properties

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) data for structurally related compounds suggest the following profiles:

-

IR: Peaks at ~680 cm⁻¹ (C-Br stretch), ~1600 cm⁻¹ (pyridine ring vibrations), and ~1450 cm⁻¹ (pyrrolidine C-N stretch).

-

¹H NMR:

Thermodynamic Stability

Comparative thermogravimetric analysis (TGA) of bromopyridine derivatives indicates decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .

Biological and Pharmacological Applications

Antimicrobial Activity

Analogous bromopyridine-pyrrolidine hybrids exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .

Industrial and Material Science Applications

Agrochemical Intermediates

Brominated pyridines serve as precursors to herbicides and pesticides. The ethyl-pyrrolidine group may enhance soil adhesion, reducing environmental runoff compared to non-polar analogs .

Organic Electronics

Pyridine derivatives with nitrogenous substituents show promise as electron-transport layers in OLEDs. The compound’s dipole moment (~2.5 D, estimated) could facilitate charge injection in optoelectronic devices.

Comparative Analysis with Structural Analogs

Future Research Directions

-

Stereoselective synthesis: Resolving enantiomers to explore chiral-dependent biological effects.

-

Proteomic profiling: Identifying off-target interactions using affinity chromatography-mass spectrometry.

-

Green chemistry adaptations: Replacing DMF with cyclopentyl methyl ether (CPME) in large-scale syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume